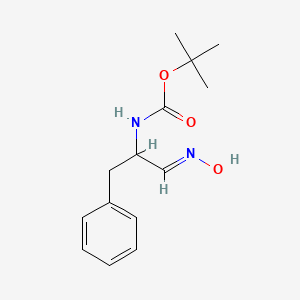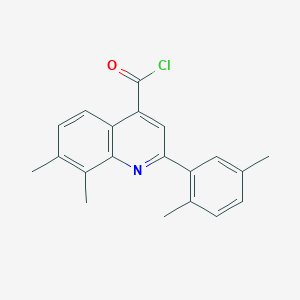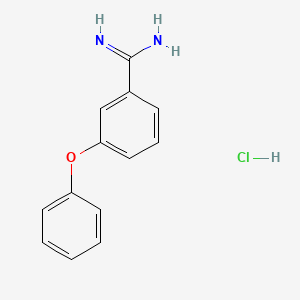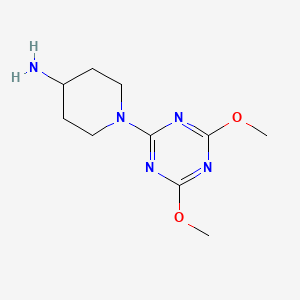![molecular formula C8H6BrNO2 B1452102 (5-Bromofuro[2,3-b]pyridin-2-yl)methanol CAS No. 1188990-02-4](/img/structure/B1452102.png)
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol
Übersicht
Beschreibung
“(5-Bromofuro[2,3-b]pyridin-2-yl)methanol” is a chemical compound with the empirical formula C8H6BrNO2 . It has a molecular weight of 228.04 and is represented by the SMILES string OCc1cc2cc(Br)cnc2o1 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string1S/C8H6BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 . This indicates the connectivity and hydrogen placement in the molecule.
Wissenschaftliche Forschungsanwendungen
(5-Bromofuro[2,3-b]pyridin-2-yl)methanolrylmethanol has been used in a variety of scientific research applications, including drug development, biological studies, and organic synthesis. It has been used as a starting material for the synthesis of other compounds, such as 5-bromo-2-furyl-3-methoxybenzaldehyde. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as 2-amino-5-bromo-2-furyl-3-methoxybenzene. In addition, (5-Bromofuro[2,3-b]pyridin-2-yl)methanolrylmethanol has been used as a reagent in the synthesis of various pharmaceuticals, such as 5-bromo-2-furyl-3-methoxybenzamide.
Wirkmechanismus
The mechanism of action of (5-Bromofuro[2,3-b]pyridin-2-yl)methanolrylmethanol is not completely understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it is believed that the compound may act as an agonist at certain G-protein-coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromofuro[2,3-b]pyridin-2-yl)methanolrylmethanol are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-tumor properties. In addition, it has been found to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Bromofuro[2,3-b]pyridin-2-yl)methanolrylmethanol in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and has a low toxicity. However, the compound is volatile and flammable, and should be handled with caution.
Zukünftige Richtungen
The potential future directions for research involving (5-Bromofuro[2,3-b]pyridin-2-yl)methanolrylmethanol include further investigation of its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to investigate the compound’s potential as an inhibitor of certain enzymes and its potential as an agonist at certain G-protein-coupled receptors. Additionally, further research could be conducted to investigate the compound’s potential as an anti-inflammatory and anti-tumor agent. Furthermore, further research could be conducted to investigate the compound’s potential as an inhibitor of certain bacteria and fungi.
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the precautionary statements P305 + P351 + P338, which pertain to measures to take in case of contact with eyes .
Eigenschaften
IUPAC Name |
(5-bromofuro[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASNTWQPIYYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673646 | |
| Record name | (5-Bromofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188990-02-4 | |
| Record name | (5-Bromofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)



![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)



